ethyl [(2Z)-2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[2-(4-BROMO-5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-BROMO-5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE typically involves multiple steps. One common method includes the condensation of 4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with ethyl hydrazinoacetate under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-BROMO-5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., sodium iodide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
ETHYL 2-[2-(4-BROMO-5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-BROMO-5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- ETHYL 6-BROMO-5-METHYL-3-OXO-3,4-DIHYDROPYRAZINE-2-CARBOXYLATE
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
ETHYL 2-[2-(4-BROMO-5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14BrN3O3 |
---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
ethyl 2-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)diazenyl]acetate |
InChI |
InChI=1S/C13H14BrN3O3/c1-3-20-9(18)6-15-17-12-10-8(16-13(12)19)5-4-7(2)11(10)14/h4-5,16,19H,3,6H2,1-2H3 |
InChI Key |
KUEIVJOFLOMFTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN=NC1=C(NC2=C1C(=C(C=C2)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.